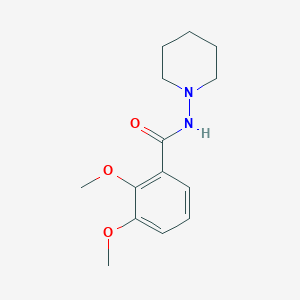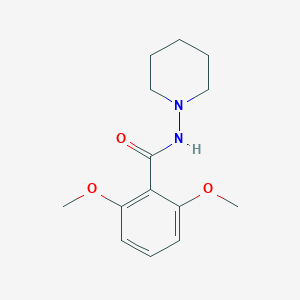
3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide, also known as GSK690693, is a synthetic small molecule inhibitor of the protein kinase AKT. AKT is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Overexpression or hyperactivation of AKT has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide exerts its anticancer effects by inhibiting the activity of AKT, which is a key signaling molecule in the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and metabolism. By inhibiting AKT, 3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide blocks downstream signaling events that promote cancer cell growth and survival. It also induces apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer therapy.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have other biochemical and physiological effects. It can inhibit the growth and survival of certain types of bacteria and parasites, suggesting potential applications in infectious disease. It can also modulate the immune system by regulating the activity of T cells and natural killer cells. However, more research is needed to fully understand these effects and their potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a well-characterized small molecule inhibitor with a known mechanism of action, making it a useful tool for studying the PI3K/AKT/mTOR pathway and its role in cancer. It is also commercially available and relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to using 3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments. Its potency and selectivity for AKT inhibition may vary depending on the cell type and experimental conditions. It can also have off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
For research include identifying biomarkers, developing combination therapies, and exploring potential applications beyond cancer.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent application by GlaxoSmithKline (US20090131455A1). In brief, the synthesis involves the coupling of 3-chloro-1-benzothiophene-2-carboxylic acid with 2-aminopyridine to form an amide intermediate, which is then subjected to cyclization with 5-aminobenzoxazole to yield the final product.
Applications De Recherche Scientifique
3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied as a potential anticancer agent in preclinical and clinical settings. It has shown promising results in inhibiting the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In animal models, 3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide has demonstrated significant antitumor activity and improved survival rates. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
Formule moléculaire |
C21H12ClN3O2S |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
3-chloro-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H12ClN3O2S/c22-18-14-3-1-2-4-17(14)28-19(18)20(26)24-13-5-6-16-15(11-13)25-21(27-16)12-7-9-23-10-8-12/h1-11H,(H,24,26) |
Clé InChI |
JXIKTIIILGHUJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)

![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)